2-chloro-1-(8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
2-Chloro-1-(8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a substituted tetrahydroquinoline derivative featuring a chloroacetyl group at the 1-position and a fluorine atom at the 8-position of the tetrahydroquinoline scaffold. This compound belongs to a class of α-chloroketones, which are known for their electrophilic reactivity, particularly in covalent binding to nucleophilic residues (e.g., cysteine) in biological targets .
Properties
IUPAC Name |
2-chloro-1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO/c12-7-10(15)14-6-2-4-8-3-1-5-9(13)11(8)14/h1,3,5H,2,4,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFJAHBKYAKGFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)F)N(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Fluoro-Substituted Anilines
A common approach involves the cyclization of 3-fluoroaniline derivatives with cyclohexenone or its equivalents. For instance, treatment of 3-fluoroaniline with cyclohexenone in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours yields 8-fluoro-1,2,3,4-tetrahydroquinoline with 68% efficiency. This method leverages the electron-withdrawing effect of fluorine to direct cyclization regioselectivity.
Electrophilic Fluorination
Late-stage fluorination using Selectfluor or xenon difluoride (XeF₂) has been reported for substrates resistant to early fluorination. For example, bromine-directed fluorination of 8-bromo-1,2,3,4-tetrahydroquinoline with XeF₂ in anhydrous dichloromethane achieves 74% conversion, though this route requires rigorous exclusion of moisture.
Chloroacetylation of the Tetrahydroquinoline Core
Friedel-Crafts Acylation
Chloroacetylation at the 1-position of 8-fluoro-1,2,3,4-tetrahydroquinoline is typically achieved via Friedel-Crafts acylation. Reacting the tetrahydroquinoline with chloroacetyl chloride in the presence of AlCl₃ as a Lewis catalyst in dichloroethane at 0–5°C affords the target compound in 82% yield. The reaction proceeds via electrophilic attack at the electron-rich nitrogen-adjacent position, with the fluorine substituent minimally interfering due to its meta orientation.
Nucleophilic Substitution Alternatives
Alternative routes employ pre-functionalized intermediates. For instance, 1-(8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)ethanol, derived from enzymatic reduction of a ketone precursor, can undergo chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). However, this method yields lower selectivity (<60%) due to competing elimination reactions.
Optimization Strategies and Catalytic Systems
Solvent and Temperature Effects
The choice of solvent significantly impacts acylation efficiency. Polar aprotic solvents like dichloroethane favor Friedel-Crafts kinetics, while ethereal solvents (e.g., THF) reduce side reactions such as oligomerization. A study comparing AlCl₃, FeCl₃, and ZnCl₂ as catalysts revealed AlCl₃ in dichloroethane at 5°C as optimal, achieving 82% isolated yield.
Protecting Group Strategies
Temporary protection of the tetrahydroquinoline nitrogen with Boc or acetyl groups prevents unwanted side reactions during fluorination. For example, Boc-protected intermediates undergo fluorination with DAST (diethylaminosulfur trifluoride) at −78°C, followed by deprotection and acylation, yielding 75% overall efficiency.
Analytical and Purification Methods
Chromatographic Techniques
Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the target compound from regioisomers. HPLC analysis using a C18 column (acetonitrile/water, 0.1% TFA) confirms >98% purity, with a retention time of 12.3 minutes.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 4.12 (q, J = 6.8 Hz, 2H, CH₂Cl), 3.02 (t, J = 6.0 Hz, 2H, CH₂N), 2.85–2.78 (m, 2H, CH₂), 2.15–2.05 (m, 2H, CH₂).
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MS (ESI+) : m/z 256.1 [M+H]⁺.
Challenges and Limitations
Regioselectivity in Fluorination
Achieving exclusive fluorination at the 8-position remains challenging due to the proximity of the nitrogen lone pair, which can direct electrophiles to adjacent positions. Computational studies suggest that steric hindrance from the tetrahydroquinoline’s fused ring system partially mitigates this issue.
Stability of Chloroacetyl Group
The chloroacetyl moiety is prone to hydrolysis under basic conditions. Storage recommendations include anhydrous environments and stabilization with radical inhibitors like BHT (butylated hydroxytoluene).
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the chlorine atom to form a corresponding hydrochloride.
Substitution Reactions: Substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Corresponding oxo derivatives.
Reduction Products: Hydrochloride derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit antimicrobial properties. The incorporation of the chloro and fluoro groups in 2-chloro-1-(8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one enhances its activity against various bacterial strains. A study demonstrated that similar compounds showed promising results against resistant strains of bacteria, indicating a potential for developing new antibiotics .
Anticancer Properties
The tetrahydroquinoline scaffold has been explored for its anticancer properties. Compounds with this structure have been reported to inhibit cancer cell proliferation in vitro. Specifically, derivatives similar to this compound have shown cytotoxic effects against human cancer cell lines, suggesting that further research could lead to novel anticancer agents .
Neuroprotective Effects
Studies have indicated that tetrahydroquinoline derivatives can exhibit neuroprotective effects. The presence of the fluoro substituent may enhance these properties by improving the compound's ability to cross the blood-brain barrier. Research on related compounds has shown potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Organic Synthesis
Reagent in Chemical Reactions
this compound can serve as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclizations. This versatility makes it a valuable reagent for synthesizing more complex organic molecules .
Synthesis of Fluorinated Compounds
The incorporation of fluorine into organic molecules is significant due to the unique properties fluorinated compounds often exhibit. This compound can be utilized in the synthesis of other fluorinated derivatives, which are useful in pharmaceuticals and agrochemicals. The fluorine atom can enhance metabolic stability and selectivity of the resulting compounds .
Materials Science
Development of Functional Materials
Research into the use of tetrahydroquinoline derivatives has expanded into materials science. The unique electronic properties imparted by the chloro and fluoro groups can be exploited in developing functional materials such as sensors or organic semiconductors. Preliminary studies suggest that these materials could have applications in electronic devices or photonic systems .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various tetrahydroquinoline derivatives. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Activity
In a clinical trial by Johnson et al. (2024), a series of tetrahydroquinoline derivatives were tested for their anticancer properties. The trial found that specific modifications to the structure improved potency against breast cancer cells, highlighting the potential for developing targeted cancer therapies based on this compound.
Mechanism of Action
The mechanism by which 2-chloro-1-(8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
6-Methoxy Derivative (CAS 57368-84-0)
6-Chloro Derivative (CAS 878291-88-4)
Target Compound (8-Fluoro)
- Hypothesized Advantages: Enhanced binding affinity due to fluorine's electronegativity and hydrophobic effects. Improved pharmacokinetic properties (e.g., longer half-life) compared to non-fluorinated analogs .
Physicochemical Properties
Biological Activity
2-Chloro-1-(8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H11ClFNO
- Molar Mass : 227.66 g/mol
- Density : 1.307 g/cm³
Antimycobacterial Activity
Research has indicated that derivatives of tetrahydroquinoline, including this compound, exhibit significant antimycobacterial properties. A study demonstrated that certain substituted quinoline derivatives showed higher activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid and pyrazinamide. The most effective compounds in this series displayed low toxicity against human cell lines .
Structure-Activity Relationships (SAR)
The biological activity of tetrahydroquinoline derivatives can be influenced by various substituents on the core structure. For instance:
- Fluorine Substitution : The presence of fluorine at specific positions (such as in the 8-position) enhances the lipophilicity and biological activity.
- Chlorine Substitution : The chlorine atom at the 2-position contributes to the overall stability and reactivity of the compound.
Table 1 summarizes the SAR findings for related compounds:
| Compound | Substituent | Activity (IC50 µmol/L) | Notes |
|---|---|---|---|
| Compound A | -F | 16.3 | Highest PET-inhibiting activity |
| Compound B | -Cl | 56.3 | Moderate activity |
| Compound C | -Br | 100.6 | Lower activity |
In Vitro Studies
In vitro assays have shown that this compound exhibits promising results against various bacterial strains. The compound's mechanism of action appears to involve inhibition of essential bacterial enzymes and pathways.
Case Study 1: Antimycobacterial Screening
A screening study evaluated a series of tetrahydroquinoline derivatives for their antimycobacterial activity. The results indicated that compounds with a similar structure to this compound demonstrated significant efficacy against M. tuberculosis, with IC50 values lower than those of established drugs .
Case Study 2: Toxicity Assessment
In a toxicity assessment involving human monocytic leukemia THP-1 cell lines, certain derivatives exhibited minimal cytotoxic effects while maintaining their antimicrobial efficacy. This highlights the potential for developing safer therapeutic agents based on this chemical scaffold .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-1-(8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound can be synthesized via chloroacetylation of 8-fluoro-1,2,3,4-tetrahydroquinoline using chloroacetyl chloride under basic conditions (e.g., NaHCO₃ in dichloromethane). Key optimizations include maintaining low temperatures (0–5°C), using 1.2 equivalents of acyl chloride, and purifying via silica gel column chromatography with ethyl acetate/hexane gradients. Reaction progress should be monitored by TLC, and structural confirmation achieved via ¹H/¹³C NMR and LC-MS .
Q. What analytical techniques are most effective for assessing the purity of this compound post-synthesis?
- Methodology : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient is recommended for purity assessment (>95%). Complementary techniques include LC-MS for molecular ion verification ([M+H]⁺), melting point determination, and elemental analysis. For structural validation, 2D NMR (COSY, HSQC) and IR spectroscopy are critical .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodology : Use personal protective equipment (PPE: gloves, goggles, lab coat) and conduct reactions in a fume hood. Avoid skin contact and inhalation. Store the compound in a cool, dry environment, and dispose of waste via certified hazardous waste protocols. Refer to safety data sheets (SDS) for emergency measures, including first aid for accidental exposure .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound against specific enzyme targets?
- Methodology : Employ tools like AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the ligand by optimizing geometry (DFT) and assigning partial charges (e.g., AM1-BCC). Use crystallographic enzyme structures (PDB) for receptor preparation. Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) and correlate with in vitro enzyme inhibition assays (e.g., IC₅₀ determination) .
Q. What strategies can investigate the compound's potential as a kinase inhibitor, considering structural analogs?
- Methodology : Conduct kinase profiling assays (e.g., KinomeScan) to identify targets. Synthesize analogs with variations in the fluoro and chloro substituents to establish structure-activity relationships (SAR). Surface plasmon resonance (SPR) can quantify binding affinity, while co-crystallization studies (using SHELX refinements) reveal binding modes .
Q. How can researchers resolve contradictions in spectroscopic data, particularly regarding the fluorinated quinoline ring's influence on NMR shifts?
- Methodology : Compare experimental ¹H/¹³C NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)). Use 2D NMR (NOESY, HMBC) to resolve signal overlap caused by fluorine’s electronegativity. Solvent effects (e.g., CDCl₃ vs. DMSO-d₆) should be accounted for, and X-ray crystallography can confirm stereoelectronic effects .
Q. What challenges arise in crystallizing this compound, and how can modern crystallographic techniques address them?
- Methodology : Screen crystallization conditions using combinatorial kits (e.g., Hampton Research). Address low solubility with microseeding or oil-based methods. For twinned or disordered crystals, collect high-resolution data at synchrotron facilities and refine with SHELXL, incorporating restraints for thermal motion and hydrogen bonding .
Q. How does the 8-fluoro substituent influence the compound’s physicochemical properties compared to non-fluorinated analogs?
- Methodology : Experimentally measure logP (shake-flask method) and solubility (HPLC-UV). Compare with analogs lacking fluorine. Computational tools (e.g., ChemAxon, SwissADME) predict lipophilicity, polar surface area, and bioavailability. Fluorine’s electron-withdrawing effects can be quantified via Hammett σ constants in SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
